Cefaclor monohydrate Cefaclor monohydrate Cefaclor is a cephalosporin bearing chloro and (R)-2-amino-2-phenylacetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It has a role as an antibacterial drug and a drug allergen.
Semisynthetic, broad-spectrum antibiotic derivative of cephalexin.
Cefaclor anhydrous is a Cephalosporin Antibacterial.
Cefaclor is a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBP) located in bacterial cytoplasmic membranes. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefaclor Anhydrous is the anhydrous form of cefaclor, a beta-lactam, second-generation cephalosporin with antibacterial activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.
Brand Name: Vulcanchem
CAS No.: 70356-03-5
VCID: VC20746949
InChI: InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
SMILES: C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O
Molecular Formula: C15H14ClN3O4S
Molecular Weight: 367.8 g/mol

Cefaclor monohydrate

CAS No.: 70356-03-5

Cat. No.: VC20746949

Molecular Formula: C15H14ClN3O4S

Molecular Weight: 367.8 g/mol

* For research use only. Not for human or veterinary use.

Cefaclor monohydrate - 70356-03-5

CAS No. 70356-03-5
Molecular Formula C15H14ClN3O4S
Molecular Weight 367.8 g/mol
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
Standard InChI Key QYIYFLOTGYLRGG-GPCCPHFNSA-N
Isomeric SMILES C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Melting Point 327 °C

Chemical Properties and Identification

Chemical Identification and Nomenclature

Cefaclor monohydrate is identified by specific chemical parameters that distinguish it within the cephalosporin family:

ParameterValue
CAS Number70356-03-5
Chemical NameCefaclor monohydrate
Molecular FormulaC15H16ClN3O5S
Molecular Weight385.82
MDL NumberMFCD00071999
FDA UNII69K7K19H4L

Several synonyms exist for this compound in clinical and pharmaceutical literature, including Ceclor, Keflor, Alfatil, Panacef, Cefactor, Raniclor, Distaclor, Muco-panoral, and Cefaclor USP .

Physical Properties

The physical characteristics of cefaclor monohydrate significantly influence its pharmaceutical formulation, stability profile, and clinical applications:

PropertyDescription
Physical FormSolid
AppearanceWhite to Light Beige
Melting Point>180°C (with decomposition)
SolubilitySlightly soluble in water, practically insoluble in methanol and methylene chloride
Storage RequirementsKeep in dark place, inert atmosphere, 2-8°C

These properties have direct implications for formulation strategies and stability considerations in pharmaceutical development .

Historical Development

Cefaclor monohydrate was discovered by Eli Lilly & Co. in 1976 during research aimed at improving synthetic procedures for cephalexin. Researchers found that intermediates with chlorine at the 3 position of the cephem nucleus demonstrated excellent antibacterial activity. Among various derivatives differing at the 7 position, cefaclor was selected for further development due to its potent antimicrobial activity and high bioavailability following oral administration .

Pharmacological Profile

Mechanism of Action

Cefaclor monohydrate functions through the characteristic mechanism of beta-lactam antibiotics. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting the final transpeptidation step in peptidoglycan synthesis. This mechanism results in the formation of defective cell walls in susceptible bacteria, leading to osmotic instability and eventual cell lysis .

Antimicrobial Spectrum

Research has established that cefaclor monohydrate possesses remarkable efficacy against a diverse range of clinically significant pathogens:

Pathogen CategorySpecific Organisms
Gram-positive bacteriaAlpha and beta hemolytic Streptococci, Staphylococci (coagulase-positive, coagulase-negative, and penicillinase-producing strains), Streptococcus pneumoniae, Streptococcus pyogenes
Gram-negative bacteriaHaemophilus influenzae (including ampicillin-resistant strains), Branhamella catarrhalis, Escherichia coli, Proteus mirabilis, Klebsiella species

Clinical studies have confirmed that cefaclor is particularly effective in eradicating Streptococci from the nasopharynx, contributing to its efficacy in upper respiratory tract infections .

Pharmacokinetics

The pharmacokinetic properties of cefaclor monohydrate have been extensively studied:

After oral administration on an empty stomach, mean serum levels of 7, 13, and 23 μg/mL are achieved within 30-60 minutes following doses of 0.25 g, 0.5 g, and 1 g, respectively. A significant portion of the drug is eliminated from the body within the first 2 hours post-administration. In subjects without antimicrobial disease, the serum half-life ranges between 0.6 and 0.9 hours, while in patients with impaired renal function, the plasma half-life extends to 2.3-2.8 hours .

Therapeutic Applications

Clinical Indications

Cefaclor monohydrate is indicated for the treatment of various bacterial infections based on extensive clinical research:

  • Respiratory tract infections: Including pneumonia and bronchitis caused by Streptococcus pneumoniae, Haemophilus influenzae, and Streptococcus pyogenes

  • Otitis media: Middle ear infections caused by Streptococcus pneumoniae, Haemophilus influenzae, Staphylococci, and Streptococcus pyogenes

  • Pharyngitis and Tonsillitis: Infections caused by Streptococcus pyogenes

  • Urinary tract infections: Including pyelonephritis and cystitis, caused by Escherichia coli, Proteus mirabilis, Klebsiella species, and coagulase-negative Staphylococci

  • Skin and skin structure infections: Caused by Staphylococcus aureus and Streptococcus pyogenes

Dosage and Administration

Clinical protocols for cefaclor monohydrate administration have been established based on extensive research:

Adult Dosage (Capsules):

  • Standard regimen: 250 mg every 8 hours

  • For severe infections or less susceptible organisms: Dosage may be doubled

  • Maximum daily dosage: 4 g

  • For β-hemolytic Streptococcal infections: Minimum 10-day treatment duration

Pediatric Dosage (Suspension & Drops):

  • Standard pediatric dosage (children >1 month): 20 mg/kg/day divided into three doses administered every 8 hours

  • For serious infections (e.g., otitis media) or less susceptible organisms: 40 mg/kg/day recommended

  • For β-hemolytic Streptococcal infections: Minimum 10-day treatment duration

Pharmaceutical Formulations

Cefaclor monohydrate is available in various pharmaceutical formulations to accommodate different patient populations and clinical scenarios:

FormulationStrengthComposition
Capsules250 mgContains cefaclor monohydrate 267.5 mg (equivalent to cefaclor 250 mg)
Capsules500 mgContains cefaclor monohydrate 535 mg (equivalent to cefaclor 500 mg)
Oral Suspension125 mg/5 mLContains cefaclor monohydrate 27.8 mg/mL (equivalent to cefaclor 25 mg/mL)
Oral Suspension250 mg/5 mLContains cefaclor monohydrate 55.6 mg/mL (equivalent to cefaclor 50 mg/mL)
Modified Release Tablets375 mgExtended-release formulation for once-daily dosing

Commercial products include branded and generic preparations from various manufacturers, with Ranbaxy-Cefaclor representing one well-documented example in the literature .

ParameterClassification/Description
Symbol (GHS)GHS08
Signal WordDanger
Hazard StatementsH317-H334 (May cause allergic skin reaction; May cause allergy or asthma symptoms or breathing difficulties if inhaled)
Precautionary StatementsP261-P280-P284-P304+P340-P333+P313-P342+P311
Hazard CodesXn (Harmful), Xi (Irritant)
Risk Statements42/43-36
Safety Statements22-36/37-45
WGK Germany2 (Water endangering)
RTECSXI0363000

These classifications highlight the potential for hypersensitivity reactions, which are consistent with the beta-lactam antibiotic class .

Contraindications and Precautions

Clinical research has established important contraindications and precautions for cefaclor monohydrate use:

  • Absolute contraindication in patients with known hypersensitivity to cephalosporin antibiotics

  • Caution in patients with a history of penicillin allergy due to potential cross-reactivity

  • Monitoring required in patients with impaired renal function due to altered pharmacokinetics

  • Careful consideration needed in patients with a history of gastrointestinal disease, particularly colitis

Analytical Methods

Chromatographic Techniques

Several analytical methods have been developed and validated for cefaclor monohydrate analysis:

Traditional approaches include High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). Recent research has focused on developing and validating Ultra-Performance Liquid Chromatography (UPLC) methods, which offer advantages in terms of resolution, sensitivity, and analysis time .

A novel UPLC method has been developed with the following validated parameters:

  • Linearity range: 5-55 μg/mL

  • Precision: Relative standard deviation (RSD) values <2%

  • Accuracy: Recovery with RSD values <2%

  • Optimized conditions: C18 column (2.1 × 50 mm, 1.8 μm), mobile phase consisting of methanol:water:0.1 M acetate buffer (40:50:10, v/v/v)

Spectroscopic Methods

Complementary spectroscopic techniques have been employed for cefaclor monohydrate characterization:

  • Ultraviolet (UV) spectroscopy

  • Infrared (IR) spectroscopy

  • Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy

These methods provide valuable structural information and are often used in conjunction with chromatographic techniques for comprehensive analysis .

Recent Developments and Research

Novel Formulation Approaches

Recent research has explored innovative formulation strategies to enhance the therapeutic profile of cefaclor monohydrate:

A significant advancement involves the development of microemulsion formulations for topical application. These formulations have been characterized by several parameters:

ParameterResults
Droplet Size170.6-174.4 nm
Polydispersity Index0.150-0.154
Release KineticsConformity with zero-order kinetics
StabilityPhysically and chemically stable for six months at 25°C/60% RH
Drug Content99.54-100.01% maintained during stability testing

Compared to conventional formulations, these microemulsions demonstrated prolonged release times, suggesting potential benefits for sustained drug delivery .

Dissolution and Release Studies

Research on the dissolution and release characteristics of cefaclor monohydrate from various formulations has provided valuable insights:

Studies comparing pure cefaclor monohydrate with microemulsion formulations have demonstrated significant differences in release profiles. The microemulsion formulations exhibited extended release characteristics, which could potentially improve therapeutic outcomes by maintaining drug concentrations within the therapeutic window for longer periods .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator